molecular formula C21H28N4O B11370986 1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(m-tolyl)urea

1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(m-tolyl)urea

Cat. No.: B11370986
M. Wt: 352.5 g/mol
InChI Key: VPWKUXBFYCQFAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(m-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(m-tolyl)urea typically involves the reaction of 4-phenylpiperazine with a suitable propylating agent, followed by the introduction of a tolyl group through a urea linkage. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods may include the use of automated reactors and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: In studies involving receptor binding and signal transduction.

    Medicine: Potential use in drug development for targeting specific receptors or enzymes.

    Industry: As a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety may bind to receptor sites, modulating their activity and influencing cellular pathways. The tolyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(m-tolyl)urea is unique due to the specific positioning of the tolyl group, which may influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted interactions with molecular targets, making it valuable for specific applications.

Properties

Molecular Formula

C21H28N4O

Molecular Weight

352.5 g/mol

IUPAC Name

1-(3-methylphenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea

InChI

InChI=1S/C21H28N4O/c1-18-7-5-8-19(17-18)23-21(26)22-11-6-12-24-13-15-25(16-14-24)20-9-3-2-4-10-20/h2-5,7-10,17H,6,11-16H2,1H3,(H2,22,23,26)

InChI Key

VPWKUXBFYCQFAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.